molecular formula C8H13ClN2OS B6200937 1-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride CAS No. 2694734-86-4

1-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride

Cat. No.: B6200937
CAS No.: 2694734-86-4
M. Wt: 220.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiopyrano ring and the subsequent construction of the oxazole ring. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of these rings.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the amine nitrogen.

Scientific Research Applications

1-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine: This compound shares a similar thiopyrano ring structure but differs in the heterocyclic ring attached.

    Thiopyran derivatives: Other thiopyran-based compounds may have different substituents or ring structures, leading to variations in their chemical properties and applications.

Uniqueness

1-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride is unique due to its combination of a thiopyrano ring with an oxazole ring

Properties

CAS No.

2694734-86-4

Molecular Formula

C8H13ClN2OS

Molecular Weight

220.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.